molecular formula C29H27N3O4S B11536350 N-benzyl-N-(2-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide

N-benzyl-N-(2-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide

Cat. No.: B11536350
M. Wt: 513.6 g/mol
InChI Key: ZOGUJWZDUIAOSG-TWKHWXDSSA-N
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Description

N-BENZYL-N-(2-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

The synthesis of N-BENZYL-N-(2-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of benzylamine with a methoxybenzaldehyde derivative to form a Schiff base, followed by the reaction with a sulfonamide derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-BENZYL-N-(2-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-BENZYL-N-(2-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-N-(2-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

N-BENZYL-N-(2-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C29H27N3O4S

Molecular Weight

513.6 g/mol

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C29H27N3O4S/c1-22-16-18-25(19-17-22)37(34,35)32(21-23-10-4-3-5-11-23)27-14-8-7-13-26(27)29(33)31-30-20-24-12-6-9-15-28(24)36-2/h3-20H,21H2,1-2H3,(H,31,33)/b30-20+

InChI Key

ZOGUJWZDUIAOSG-TWKHWXDSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C/C4=CC=CC=C4OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=CC4=CC=CC=C4OC

Origin of Product

United States

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